molecular formula C3F8O2S B3040027 Perfluoro-2-propanesulfonyl fluoride CAS No. 14856-91-8

Perfluoro-2-propanesulfonyl fluoride

Cat. No.: B3040027
CAS No.: 14856-91-8
M. Wt: 252.09 g/mol
InChI Key: YYBMGVRXEFBHTL-UHFFFAOYSA-N
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Description

Perfluoro-2-propanesulfonyl fluoride is a perfluorinated compound with the molecular formula C3F8O2S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial applications. This compound is a clear liquid at room temperature and has a boiling point of approximately 38°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-2-propanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluoropropane with sulfur trioxide to form perfluoro-2-propanesulfonic acid, which is then converted to its fluoride derivative using thionyl fluoride . The reaction conditions typically involve low temperatures and controlled environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination of organic precursors. This method allows for the large-scale production of the compound with high purity. The process involves passing an electric current through a solution of the organic precursor in hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-propanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-2-propanesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its shorter carbon chain compared to other perfluorinated sulfonyl fluorides makes it more reactive in certain chemical reactions, while still maintaining high thermal and chemical stability .

Biological Activity

Perfluoro-2-propanesulfonyl fluoride (CAS Number: 375-73-5) is a member of the perfluoroalkyl sulfonyl fluoride family, which has garnered attention due to its unique chemical properties and potential biological activities. This compound is primarily used in the synthesis of various fluorinated compounds, including surfactants and pharmaceuticals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C3F7SO2FC_3F_7SO_2F
  • Molecular Weight : 202.06 g/mol
  • Physical State : Colorless liquid

Toxicological Profile

  • Cytotoxicity : Research indicates that perfluoroalkyl substances (PFAS), including this compound, exhibit varying degrees of cytotoxicity. In vitro studies have shown that these compounds can disrupt cellular membranes and interfere with metabolic processes, leading to cell death at certain concentrations .
  • Endocrine Disruption : Some studies suggest that PFAS can act as endocrine disruptors, affecting hormone levels and reproductive health. For instance, exposure to perfluoroalkyl sulfonyl fluorides has been linked to altered thyroid hormone levels in animal models .
  • Neurotoxicity : Emerging evidence points towards neurotoxic effects associated with PFAS exposure. A study highlighted the potential link between fluoride exposure during pregnancy and neurobehavioral issues in children, suggesting a broader concern regarding the neurotoxic potential of fluorinated compounds .

Environmental Impact

Due to their persistence in the environment, PFAS compounds have been detected in water sources, raising concerns about their bioaccumulation and long-term ecological effects. The stability of this compound contributes to its environmental persistence, making it a candidate for further research on its ecological toxicity .

Case Studies

  • Case Study on Cytotoxic Effects :
    • A study investigated the cytotoxic effects of various PFAS on human cell lines. Results indicated that this compound exhibited significant cytotoxicity at concentrations exceeding 50 µM, leading to apoptosis in human liver cells .
  • Endocrine Disruption Analysis :
    • Research conducted on rodents showed that exposure to this compound resulted in altered serum levels of thyroid hormones, indicating potential endocrine disruption .
  • Neurobehavioral Study :
    • A recent study explored the association between prenatal exposure to fluoride and subsequent neurobehavioral outcomes in children. Findings suggested that higher maternal fluoride levels were correlated with increased incidences of attention-related issues in offspring .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
CytotoxicitySignificant cell death at >50 µM
Endocrine DisruptionAltered thyroid hormone levels in rodents
NeurotoxicityLinked to behavioral issues in children

Table 2: Toxicological Findings from Animal Studies

Study TypeFindingsReference
Long-term ExposureIncreased incidence of tumors in male rats
Reproductive HealthReduced fertility rates observed
Developmental EffectsBehavioral changes noted in offspring

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMGVRXEFBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2-propanesulfonyl fluoride
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Reactant of Route 4
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